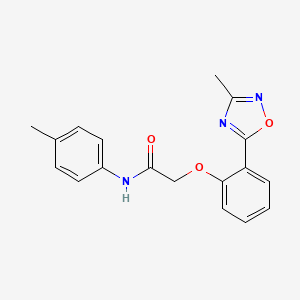
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTAA is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a molecular formula of C18H18N4O3 and a molecular weight of 342.36 g/mol.
Wirkmechanismus
The mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits various biological activities that make it a useful tool for studying various cellular processes. However, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited stability, which can affect its biological activity over time.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide. One potential area of research is the development of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, which could provide insights into its biological activity. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide in vivo.
Synthesemethoden
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide can be synthesized by a multistep reaction process that involves the condensation of 2-(2-hydroxyphenoxy)-N-(p-tolyl)acetamide with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)20-17(22)11-23-16-6-4-3-5-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHPFGEYHIJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

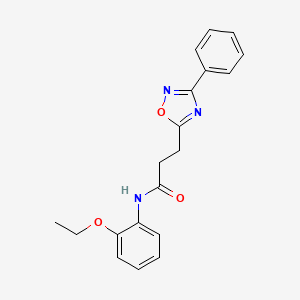

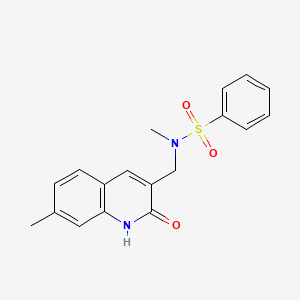
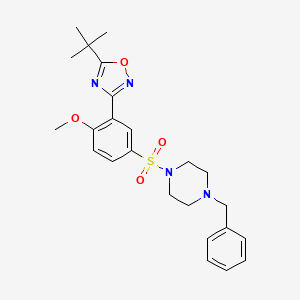
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
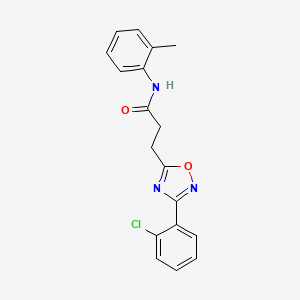
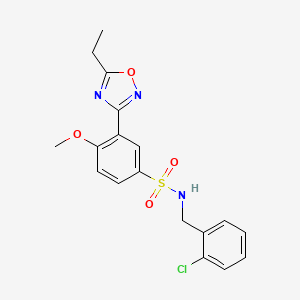
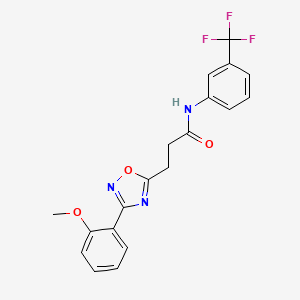

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)
